Sodium tetrapropylborate
CAS No.: 105146-61-0
Cat. No.: VC8030201
Molecular Formula: C12H28BNa
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105146-61-0 |
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Molecular Formula | C12H28BNa |
Molecular Weight | 206.15 g/mol |
IUPAC Name | sodium;tetrapropylboranuide |
Standard InChI | InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 |
Standard InChI Key | VKBNWVIDTHWBAZ-UHFFFAOYSA-N |
SMILES | [B-](CCC)(CCC)(CCC)CCC.[Na+] |
Canonical SMILES | [B-](CCC)(CCC)(CCC)CCC.[Na+] |
Introduction
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of sodium tetrapropylborate involves a two-step process:
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Propylation of Boron Trifluoride Diethyl Etherate:
Boron trifluoride (BF₃) is reacted with propylmagnesium bromide (C₃H₇MgBr) in diethyl ether, yielding tripropylborane (B(C₃H₇)₃):This intermediate is highly reactive and requires careful handling .
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Formation of Sodium Tetrapropylborate:
Tripropylborane reacts with sodium metal and 1-chloropropane (C₃H₇Cl) to produce the final product:Alternative routes use propylsodium (C₃H₇Na) for higher yields .
Industrial Production
Industrial methods optimize scalability using continuous flow reactors and automated systems to maintain consistent reaction conditions. Post-synthesis purification involves recrystallization from THF or ethanol to achieve ≥85% purity, as required for chromatographic applications .
Chemical Properties and Structural Analysis
Physical and Chemical Properties
The tetrapropylborate anion’s lipophilicity enhances its reactivity with organometallic ions, while its bulkiness minimizes unwanted side reactions . Spectroscopic characterization (¹H NMR, IR) confirms the absence of residual solvents or byproducts in high-purity batches .
Structural Insights
X-ray crystallography reveals a tetrahedral geometry around the boron atom, with propyl groups arranged to maximize steric stability. The sodium ion interacts weakly with the anion, facilitating dissociation in polar solvents .
Applications in Analytical Chemistry
Derivatization of Organometallic Pollutants
Sodium tetrapropylborate is pivotal in detecting methylmercury, triethyllead, and tributyltin contaminants. Its propylation reactions follow:
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Organotin and Organolead:
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Organomercury:
These reactions replace toxic alkyl groups with propyl, enabling separation via gas chromatography-mass spectrometry (GC-MS) .
Advantages Over Grignard Reagents
Traditional derivatization using Grignard reagents (e.g., C₃H₇MgBr) is water-sensitive and unsuitable for aqueous samples. Sodium tetrapropylborate operates effectively in water, simplifying environmental analyses .
Research Findings and Case Studies
Mercury Speciation in Biological Samples
A 2007 study demonstrated the simultaneous detection of methylmercury (MeHg) and ethylmercury (EtHg) in vaccines and hair using sodium tetrapropylborate derivatization. The method achieved detection limits of 0.01 ng/g for blood and 5 ng/g for hair, with 85–105% recovery rates .
Organolead Analysis in Environmental Matrices
A 2021 comparison of extraction methods highlighted sodium tetrapropylborate’s efficiency in isolating trimethyllead and triethyllead from soil. Accelerated solvent extraction (ASE) coupled with GC-MS achieved 92–97% accuracy, outperforming traditional liquid-liquid extraction .
Industrial Monitoring
In wastewater treatment plants, sodium tetrapropylborate-based methods detected tributyltin at concentrations as low as 0.1 µg/L, aiding compliance with marine antifouling regulations .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Pyrophoric | H250 | Store under argon/nitrogen |
Water-reactive | H261 | Avoid contact with moisture |
Comparative Analysis with Related Compounds
While sodium tetraphenylborate (NaB(C₆H₅)₄) shares derivatization applications, its phenyl groups confer lower reactivity toward small alkylmetals. Sodium tetrapropylborate’s propyl groups offer a balance between reactivity and steric hindrance, making it preferred for environmental samples .
Future Directions and Research Opportunities
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Microextraction Techniques: Integrating sodium tetrapropylborate with solid-phase microextraction (SPME) could lower detection limits for ultratrace pollutants .
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Biopolymer Compatibility: Exploring its use in biodegradable matrices may enable eco-friendly derivatization kits.
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Automated Derivatization Systems: Coupling with robotic platforms could streamline high-throughput environmental monitoring .
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